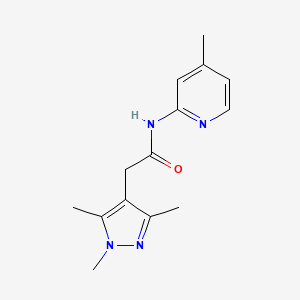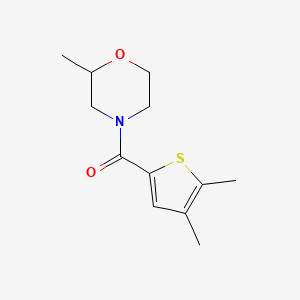![molecular formula C12H14F3NO2 B7509002 (2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)
(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone is a synthetic compound that has gained attention in scientific research due to its potential application in various fields. This compound is a member of the piperidine class of compounds and is commonly referred to as MTFMP.
Wirkmechanismus
The mechanism of action of MTFMP is not fully understood, but it is believed to act by inhibiting the growth of cancer cells. MTFMP has been shown to induce cell cycle arrest and apoptosis in cancer cells. It is also believed to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
MTFMP has been shown to exhibit low toxicity in vitro and in vivo studies. It has been shown to have low cytotoxicity against normal human cells and has a high selectivity index for cancer cells. MTFMP has been shown to have good stability in various biological fluids and has a good pharmacokinetic profile.
Vorteile Und Einschränkungen Für Laborexperimente
MTFMP has several advantages for lab experiments, including its ease of synthesis, low toxicity, and good stability in biological fluids. However, MTFMP has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for the study of MTFMP, including:
1. Further studies on the mechanism of action of MTFMP in cancer cells.
2. Development of MTFMP derivatives with improved activity and selectivity.
3. Investigation of the potential use of MTFMP in combination with other anticancer agents.
4. Development of new methods for the synthesis of MTFMP and its derivatives.
5. Study of the potential use of MTFMP in other fields such as materials science and analytical chemistry.
In conclusion, MTFMP is a synthetic compound that has potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. Further studies on the mechanism of action and development of MTFMP derivatives may lead to the development of new anticancer agents with improved activity and selectivity.
Synthesemethoden
The synthesis of MTFMP involves the reaction of 2-methylfuran-3-carboxylic acid with 3-(trifluoromethyl)piperidin-1-amine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
MTFMP has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, MTFMP has been shown to exhibit activity against various cancer cell lines and has potential as an anticancer agent. In materials science, MTFMP has been used as a building block in the synthesis of various polymers and materials. In analytical chemistry, MTFMP has been used as a derivatizing agent for the analysis of various compounds by gas chromatography.
Eigenschaften
IUPAC Name |
(2-methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-8-10(4-6-18-8)11(17)16-5-2-3-9(7-16)12(13,14)15/h4,6,9H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJQXOKMLXHLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)






![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)


![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)
